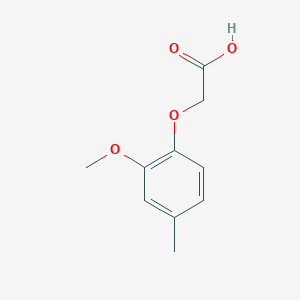

(2-Methoxy-4-methyl-phenoxy)-acetic acid

Description

Historical Context and Significance within Phenoxyacetic Acid Chemistry

The study of phenoxyacetic acids dates back to the late 19th and early 20th centuries, with the discovery of their plant growth-regulating properties. wikipedia.org This class of compounds, which includes the widely known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), mimics the natural plant hormone auxin, leading to their extensive use in agriculture for weed control. scielo.br The synthesis of phenoxyacetic acids is typically achieved through the reaction of a substituted phenol (B47542) with a haloacetic acid, a method that has been established for many decades.

While specific historical research on (2-Methoxy-4-methyl-phenoxy)-acetic acid is not as extensively documented as that of its more commercially prominent relatives like MCPA (2-methyl-4-chlorophenoxyacetic acid), its existence and study are a direct result of the broader exploration of structure-activity relationships within the phenoxyacetic acid family. nih.gov Researchers have systematically modified the substituents on the phenyl ring to understand how these changes affect the compound's herbicidal efficacy and other biological activities. The methoxy (B1213986) and methyl substitutions in the title compound are part of this ongoing investigation into the chemical space of phenoxyacetic acids.

Current Research Landscape and Future Directions

Current research involving phenoxyacetic acid derivatives continues to be a vibrant field. While dedicated studies solely on this compound are not abundant in recent literature, the broader research trends provide a roadmap for its potential future investigation. Key areas of contemporary research on related compounds that could be extended to this compound include:

Herbicidal Activity and Selectivity: A primary focus remains on developing new herbicides with improved efficacy, selectivity, and environmental profiles. x-mol.combeilstein-journals.org Research into methoxy-substituted phenoxyacetamides has shown promising herbicidal activity, suggesting that this compound could serve as a precursor or a compound of interest in this domain. x-mol.com Future studies could involve its synthesis and screening for herbicidal effects against various weed species.

Medicinal Chemistry: Phenoxyacetic acid derivatives have been investigated for a range of pharmacological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. pharmacy180.com The structural motif is considered a "privileged scaffold" in drug discovery. Future research could explore the synthesis of derivatives of this compound and evaluate their potential as therapeutic agents.

Environmental Fate and Degradation: Understanding the environmental impact of herbicides is crucial. Research on the biodegradation and photodegradation of phenoxyacetic acids is ongoing. hmdb.ca Future studies could investigate the environmental persistence and breakdown products of this compound to assess its ecological footprint.

Interdisciplinary Relevance in Chemical and Biological Sciences

The study of this compound and its analogues sits (B43327) at the intersection of several scientific disciplines:

Organic and Synthetic Chemistry: The synthesis of this compound and its derivatives provides a platform for developing and refining synthetic methodologies. The Williamson ether synthesis, the common route to this class of compounds, is a foundational reaction in organic chemistry.

Agricultural Science: As a potential herbicide or plant growth regulator, this compound is of direct relevance to the development of new agricultural products. Understanding its mode of action at the molecular level contributes to the broader field of weed science.

Biochemistry and Molecular Biology: The interaction of phenoxyacetic acids with plant hormone receptors is a key area of study in plant biology. Investigating how the specific substitutions on this compound affect this interaction can provide insights into auxin signaling pathways.

Pharmacology and Toxicology: The exploration of phenoxyacetic acid derivatives for medicinal applications highlights their relevance in drug discovery. pharmacy180.com Conversely, understanding their toxicological profiles is essential for ensuring human and environmental safety.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 6270-23-1 |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid |

Spectral Data of a Related Compound: (2-Methylphenoxy)acetic acid

| Spectroscopic Data for (2-Methylphenoxy)acetic acid | |

| ¹H NMR | Data available in chemical databases. |

| ¹³C NMR | Data available in chemical databases. |

| IR Spectrum | Data available in chemical databases. chemicalbook.comnist.gov |

| Mass Spectrum | Data available in chemical databases. nist.gov |

Crystal Structure of a Related Compound: (2-Methylphenoxy)acetic acid

Detailed crystal structure data for this compound is not available in the reviewed literature. However, the crystal structure of (2-Methylphenoxy)acetic acid has been determined, revealing dimeric hydrogen bonding between the carboxylate groups of centrosymmetrically related molecules. researchgate.net This type of intermolecular interaction is a common feature in the solid-state structures of carboxylic acids and is likely to be present in the crystal lattice of this compound as well.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBJABLUBELSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283887 | |

| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-23-1 | |

| Record name | 6270-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2-Methoxy-4-methyl-phenoxy)-acetic acid

The primary and most established method for synthesizing phenoxyacetic acids, including the title compound, is the Williamson ether synthesis. This reaction is valued for its broad scope and reliability in forming the crucial ether linkage. wikipedia.org

Precursor Analysis and Starting Material Optimization

The synthesis of this compound via the Williamson ether synthesis logically starts from two key precursors: a substituted phenol (B47542) and a haloacetic acid derivative.

Phenolic Precursor : The required phenol is 2-methoxy-4-methylphenol (also known as creosol). This starting material provides the core aromatic structure with the methoxy (B1213986) and methyl substituents already in place.

Acetic Acid Moiety : The two-carbon acid side chain is typically introduced using an α-haloacetic acid, most commonly chloroacetic acid or bromoacetic acid. gordon.edumdpi.com Alternatively, their corresponding esters, such as ethyl bromoacetate, can be used, which would result in the ester derivative of the final product, requiring a subsequent hydrolysis step to yield the carboxylic acid. mdpi.com

Optimization of the synthesis involves careful selection of the base and solvent. Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. gordon.edumdpi.comchemicalbook.com The choice of solvent can influence reaction rates and yields, with polar solvents like water, ethanol, or dimethylformamide (DMF) being common. mdpi.comchemicalbook.com

Table 1: Precursor Options for the Synthesis of this compound

| Phenolic Precursor | Acetic Acid Precursor | Typical Base | Common Solvent(s) |

|---|---|---|---|

| 2-Methoxy-4-methylphenol | Chloroacetic acid | Sodium Hydroxide (NaOH) | Water, Ethanol |

| 2-Methoxy-4-methylphenol | Sodium Chloroacetate | - | Water |

Reaction Pathway Elucidation and Mechanistic Studies

The synthesis of this compound proceeds via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction pathway can be described in the following steps:

Deprotonation : The phenolic hydroxyl group of 2-methoxy-4-methylphenol is deprotonated by a base (e.g., NaOH) to form the sodium 2-methoxy-4-methylphenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol. gordon.eduyoutube.com

Nucleophilic Attack : The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetate. This occurs in a concerted step where the phenoxide attacks from the side opposite to the chlorine atom (backside attack). wikipedia.orgmasterorganicchemistry.com

Displacement : The carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group and forming the ether linkage. wikipedia.org

Acidification : The reaction initially yields the sodium salt of this compound. A final acidification step, typically using a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final carboxylic acid product. gordon.educhemicalbook.com

This pathway is a well-documented and efficient method for preparing a wide range of phenoxyacetic acids from their corresponding phenols. chemicalbook.comunishivaji.ac.in

Derivatization Strategies and Functional Group Transformations

The this compound molecule possesses several reactive sites—the carboxylic acid group, the aromatic ring, and the benzylic methyl group—that allow for a variety of chemical transformations and the synthesis of diverse derivatives.

Esterification Reactions and Applications of Ester Derivatives

The carboxylic acid functional group is readily converted to an ester through various esterification methods. This transformation is often performed to modify the compound's physical properties or to prepare it for further reactions.

Methods of Esterification:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). masterorganicchemistry.comcerritos.edu The reaction is reversible, and equilibrium is typically driven towards the product by using the alcohol as the solvent or by removing the water formed during the reaction. cerritos.edu

Activation Agents : For milder conditions, various activating agents can be used to facilitate the reaction between the phenoxyacetic acid and an alcohol or phenol. Reagents such as dicyclohexylcarbodiimide (DCC) and phosphonitrilic chloride (PNT) have proven effective. jocpr.com For instance, p-methylphenoxyacetic acid has been successfully condensed with various phenols using PNT and N-methyl morpholine (NMM) as an activator in chloroform at room temperature. jocpr.com

Table 2: Selected Catalysts and Reagents for Esterification of Phenoxyacetic Acids

| Method | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat | masterorganicchemistry.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Followed by alcohol addition | General Method |

| Activation Method | Phosphonitrilic Chloride (PNT), N-Methyl Morpholine (NMM) | Chloroform, Room Temperature | jocpr.com |

Applications of Ester Derivatives: Phenoxyacetic acid esters have a range of applications. In agriculture, ester formulations of herbicides like MCPA and 2,4-D are widely used because they are more soluble in organic solvents and oils, which improves their resistance to being washed off by rain. encyclopedia.pubwikipedia.org In medicinal chemistry, the ester form can act as a prodrug, which is metabolized in vivo to release the active carboxylic acid. Furthermore, esters are key intermediates in the synthesis of more complex molecules, such as advanced pharmaceutical agents. google.com

Alkylation and Oxidation Pathways

The aromatic ring and the methyl group of this compound are susceptible to further functionalization through alkylation and oxidation reactions.

Alkylation : Friedel-Crafts alkylation on the aromatic ring could introduce additional alkyl groups, although the directing effects of the existing methoxy and ether substituents would need to be considered. The methoxy group is a strong activating ortho-, para-director, while the ether linkage is also an activating ortho-, para-director. This would likely direct incoming electrophiles to the positions ortho and para to these groups.

Oxidation : The oxidation of phenoxyacetic acids has been studied using various reagents. The aromatic ring can be oxidized to form quinones; for example, the oxidation of phenoxyacetic acid with imidazolium dichromate has been shown to produce p-benzoquinone. jocpr.com Anodic oxidation on platinum or graphite electrodes can also lead to the formation of polyethers. upb.ro The benzylic methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, yielding a dicarboxylic acid derivative.

Synthesis of Advanced Phenoxyacetic Acid Analogs Incorporating the (2-Methoxy-4-methyl-phenoxy) Moiety

The phenoxyacetic acid scaffold is a common structural motif in many biologically active compounds, including pharmaceuticals and herbicides. jetir.orgstarskychemical.com The (2-Methoxy-4-methyl-phenoxy) moiety can be incorporated into more complex structures to develop novel analogs with specific properties.

For example, research into new selective COX-2 inhibitors has involved the synthesis of complex phenoxyacetic acid derivatives. mdpi.com The general strategy often involves preparing a functionalized phenoxyacetic acid, which then serves as a building block. This building block can be coupled with other molecules, such as hydrazides, to create larger, more elaborate structures. mdpi.com Similarly, phenoxyacetic acid derivatives have been used to synthesize novel agonists for the free fatty acid receptor 1 (FFA1), a target for antidiabetic drugs. nih.gov These synthetic pathways demonstrate the utility of the phenoxyacetic acid core in building advanced molecules with potential therapeutic applications.

Catalytic Approaches in Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in reaction efficiency, yield, and environmental impact compared to traditional stoichiometric methods. Catalytic strategies primarily focus on the key bond-forming reactions, such as etherification to form the phenoxy-acetic acid core, as well as transformations of the parent acid into its various derivatives.

One of the most common and efficient methods for synthesizing aryloxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol with a haloacetate. The efficacy of this reaction can be greatly enhanced by using phase-transfer catalysts (PTCs). Research has demonstrated that PTCs, particularly in combination with microwave irradiation, can dramatically shorten reaction times and increase yields. For instance, in the synthesis of related aryloxyacetic acids, catalysts like Polyethylene Glycol (PEG-600) have proven to be highly effective. niscpr.res.inresearchgate.net The addition of a co-catalyst, such as potassium iodide (KI), can further boost the yield by facilitating the halogen exchange on the haloacetate, making it a better leaving group. niscpr.res.in

The table below, derived from studies on generalized aryloxyacetic acid synthesis, illustrates the impact of different phase-transfer catalysts on product yield under microwave conditions.

Table 1: Effect of Phase-Transfer Catalysts on Aryloxyacetate Synthesis Yield

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | None | 68 |

| 2 | PEG-400 | 90 |

| 3 | PEG-600 | 95 |

| 4 | Tetrabutylammonium Iodide | 86 |

Another catalytic approach involves the oxidation of a precursor molecule. A patented process describes the preparation of aryloxyacetic acids by the catalytic oxidation of the corresponding aryloxyethanol. google.com This method employs a palladium-on-carbon catalyst, which may be enhanced with the addition of other metals like silver and antimony. google.com The reaction is conducted in an aqueous alkaline medium, with the catalyst amount typically ranging from 5 to 20 weight percent based on the aryloxyethanol substrate. google.com This pathway represents a valuable alternative, particularly when the aryloxyethanol precursor is readily accessible.

Furthermore, catalytic methods are crucial for producing important derivatives. For example, the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a structurally similar and commercially significant herbicide, can be achieved through the catalytic chlorination of o-tolyloxy acetic acid. google.com An innovative approach utilizes an imidazole (B134444) ionic liquid as the catalyst for the chlorination reaction with chlorine gas. google.com This method provides a targeted way to introduce substituents onto the aromatic ring of a phenoxyacetic acid precursor.

The synthesis of ester derivatives of aryloxyacetic acids is commonly achieved through Fischer esterification, a process that is catalyzed by strong acids. Research has shown that solid acid catalysts, such as silica sulfuric acid, can efficiently catalyze the esterification of aryloxyacetic acids with various alcohols, resulting in high yields (83-94%) under mild conditions. researchgate.net Similarly, sulfuric acid is used as a catalyst for the esterification of related phenols with acetic acid to produce the corresponding acetate esters. researchgate.net These catalytic esterification methods are fundamental for creating a diverse range of derivatives from the parent acid.

The table below summarizes findings on the combined effects of microwave assistance and phase-transfer catalysis on the synthesis of a model aryloxyacetate, demonstrating the synergistic benefits of these technologies.

Table 2: Combination Effects on the Yield of a Model Aryloxyacetate

| Entry | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃, KI, DMF (Conventional Heating) | 2.5 h | 60 |

| 2 | K₂CO₃, KI, PEG-600, DMF (Conventional Heating) | 2.5 h | 86 |

| 3 | K₂CO₃, KI, DMF (Microwave) | 4 min | 68 |

| 4 | K₂CO₃, KI, PEG-600, DMF (Microwave) | 4 min | 95 |

These examples highlight the central role of catalysis in the modern synthesis of this compound and its derivatives, enabling more efficient, selective, and environmentally conscious chemical production.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity

The biological activity of phenoxyacetic acid herbicides is highly sensitive to modifications of the substituents on the phenyl ring. These modifications can influence the molecule's interaction with its biological target, as well as its absorption, translocation, and metabolism within the plant.

The presence of the 2-methoxy and 4-methyl groups on the phenoxy ring of the title compound is significant for its activity. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic distribution of the aromatic ring, which may affect its binding to the target receptor. Studies on phenoxyacetic acids derived from natural phenols like guaiacol (B22219) (2-methoxyphenol) have shown that the presence of a methoxy group is compatible with herbicidal activity. scielo.br The 2-methoxy group can also influence the molecule's conformation through steric interactions and potential intramolecular hydrogen bonding.

| Substituent | Position | Postulated Effect on Biological Efficacy |

|---|---|---|

| Methoxy (-OCH3) | 2 | Electron-donating, influences ring's electronic properties and potential for receptor binding. May affect molecular conformation. |

| Methyl (-CH3) | 4 | Increases lipophilicity, aiding in membrane transport. Electron-donating, further modifying the ring's electronics. |

Introducing halogens or other substituents to the this compound scaffold would likely modulate its herbicidal activity. For instance, the addition of a chlorine atom at the 4- or 6-position could potentially enhance its potency, drawing parallels from the structure of other commercial phenoxy herbicides. Other substitutions, such as nitro or cyano groups, which are also electron-withdrawing, could have similar effects on the electronic nature of the ring and, consequently, its biological activity. Conversely, the introduction of bulky substituents could sterically hinder the molecule's ability to bind to its target, thereby reducing its efficacy.

| Substituent | Position | Predicted Effect on Herbicidal Activity | Rationale |

|---|---|---|---|

| Chloro (-Cl) | 4 or 6 | Potential Increase | Electron-withdrawing nature may enhance receptor binding. |

| Nitro (-NO2) | 4 or 6 | Potential Increase | Strongly electron-withdrawing, could significantly alter electronic properties. |

| Trifluoromethyl (-CF3) | 4 or 6 | Potential Increase | Electron-withdrawing and lipophilic, may improve both binding and transport. |

| tert-Butyl (-C(CH3)3) | 4 or 6 | Potential Decrease | Bulky group may cause steric hindrance at the receptor site. |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a phenoxyacetic acid molecule is a critical factor for its biological activity. The flexibility of the ether linkage and the acetic acid side chain allows the molecule to adopt various conformations. Two principal conformations are generally considered for phenoxyacetic acids: synclinal and antiperiplanar, which describe the rotational position of the acetic acid side chain relative to the plane of the aromatic ring.

The bioactive conformation, i.e., the spatial arrangement that the molecule adopts when binding to its target receptor, is a subject of ongoing research. It is believed that the specific substituents on the aromatic ring can influence the conformational preference of the molecule. For this compound, the 2-methoxy group, in particular, could sterically favor a specific rotational isomer, potentially pre-organizing the molecule for a more favorable interaction with its biological target. Computational modeling and spectroscopic studies are essential tools for investigating the conformational landscape of such molecules and identifying the likely bioactive conformations.

Rational Design of Novel this compound Derivatives

The principles of rational drug design can be applied to develop novel derivatives of this compound with potentially improved herbicidal properties, such as enhanced potency, selectivity, or a broader weed control spectrum. One common approach is the use of bioisosteric replacements, where functional groups are substituted with other groups of similar size, shape, and electronic properties. For example, the methyl group could be replaced with an ethyl group or a halogen to fine-tune the lipophilicity and steric bulk.

Another strategy involves the development of pro-herbicides, which are inactive or less active precursors that are converted to the active herbicide within the plant. This can improve the compound's uptake and translocation. For instance, the carboxylic acid group of this compound could be esterified to create a more lipophilic pro-herbicide that is subsequently hydrolyzed to the active acid form in the target weed.

Furthermore, molecular docking studies, which simulate the binding of a molecule to its receptor, can be employed to design derivatives with improved binding affinity. By understanding the key interactions between the herbicide and its target protein, modifications can be rationally designed to enhance these interactions, leading to more potent herbicidal activity.

Mechanistic Investigations at the Molecular and Cellular Level

Interaction with Biological Targets and Signaling Pathways

There is no specific information available in the reviewed literature detailing the interaction of (2-Methoxy-4-methyl-phenoxy)-acetic acid with biological targets or its effects on signaling pathways.

Enzymatic Inhibition and Activation Studies

No studies concerning the enzymatic inhibition or activation by this compound have been identified in the public scientific literature.

Cellular Uptake, Distribution, and Intracellular Fate

Information regarding the cellular uptake, distribution, and intracellular fate of this compound is not available in the reviewed scientific research.

Environmental Transformation and Degradation Studies of Phenoxyacetic Acid Derivatives

Biodegradation Pathways in Soil and Aquatic Environments

Biodegradation is a primary mechanism for the dissipation of (2-Methoxy-4-methyl-phenoxy)-acetic acid from soil and aquatic systems. This process is predominantly mediated by microorganisms that utilize the compound as a source of carbon and energy.

The microbial degradation of this compound is a key process in its environmental breakdown. nih.govnih.gov In soil, this herbicide is readily biodegradable, with reported half-lives (DT50) typically ranging from 1.5 to 26 days in topsoils. researchgate.net The rate of degradation, however, can be influenced by various factors, with slower degradation observed in deeper soil layers where microbial activity is lower. researchgate.net

Recent studies have identified that the biological degradation of this compound is enzymatically catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene in soil microorganisms. wikipedia.org Certain indigenous soil bacteria possessing this gene can utilize this compound as their sole carbon source. wikipedia.org The degradation process is influenced by environmental conditions such as temperature, soil moisture, pH, and nutrient content, all of which regulate the growth and activity of these microbial communities. ulster.ac.uk Optimal conditions for microbial proliferation and maximum degradation have been observed at a pH of 6 and temperatures between 30°C and 40°C. indianecologicalsociety.com For instance, the endophytic fungus Phomopsis sp. has been shown to effectively degrade this compound, with optimal degradation occurring at 30°C and a pH of 6. aloki.hu

In aquatic environments, microbial degradation also plays a significant role in the transformation of phenoxy acids. nih.govnih.gov The efficiency of this process is dependent on the properties of the compound and factors that influence microbial growth, including water temperature, pH, and the concentration of oxygen, phosphorus, and nitrogen. nih.gov Both aerobic and anaerobic bacteria are capable of degrading phenoxy acids. nih.gov However, under anaerobic conditions, such as in saturated soils or deep groundwater, the breakdown of this compound can be negligible, potentially leading to its accumulation. ulster.ac.uk

Table 1: Half-life (DT50) of this compound in Soil and Water

| Environment | Half-life (DT50) | Conditions | Source |

|---|---|---|---|

| Topsoil | 1.5 - 26 days | Aerobic conditions | researchgate.net |

| Soil | 24 days (typical) | Dependent on temperature and moisture | wikipedia.org |

| Soil | 7 - 60 days | Field conditions | ulster.ac.uk |

| Groundwater | < 7 days | - | ulster.ac.uk |

| Soil (surface layer) | ~ 5 days | Result of photodecomposition and microbial action | nih.gov |

The microbial degradation of this compound results in the formation of several intermediate compounds, known as biotransformation products. The primary and most frequently reported metabolite is 4-chloro-2-methylphenol (MCP). wikipedia.orgresearchgate.net This metabolite is formed through the cleavage of the ether linkage of the parent molecule. wikipedia.org Its concentration in soil can reach up to 8% of the initial concentration of the parent compound within 7 to 14 days after application. researchgate.net MCP is considered to be very toxic to aquatic organisms. wikipedia.org

Another identified degradation pathway involves the hydroxylation of the methyl group, leading to the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org Further degradation of these primary metabolites can occur. For instance, 4-chloro-2-methylphenol can be subsequently hydroxylated to a catechol, which then undergoes ring-cleavage. researchgate.net Other breakdown products that have been identified in soil and water include phenoxyacetic acid (PAC), 4-chlorophenol (4CP), 2-methylphenol (2MP), and phenol (B47542). researchgate.netulster.ac.uk The ultimate fate of these metabolites is believed to be their mineralization to carbon dioxide, water, and chloride ions. epa.gov

Table 2: Major Biotransformation Products of this compound

| Biotransformation Product | Formation Pathway | Environmental Compartment | Source |

|---|---|---|---|

| 4-chloro-2-methylphenol (MCP) | Cleavage of the ether linkage | Soil and Water | wikipedia.orgresearchgate.net |

| Cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) | Hydroxylation of the methyl group | Soil | wikipedia.org |

| Phenoxyacetic acid (PAC) | Degradation in soil and water | Soil and Water | researchgate.netulster.ac.uk |

| 4-chlorophenol (4CP) | Degradation in soil and water | Soil and Water | researchgate.net |

| 2-methylphenol (2MP) | Degradation in soil and water | Soil and Water | researchgate.net |

| Phenol | Degradation in soil and water | Soil and Water | researchgate.net |

Photolytic Degradation Mechanisms

In addition to biodegradation, this compound can undergo degradation through photochemical processes, particularly when exposed to sunlight on soil surfaces, plant leaves, or in shallow, well-insolated waters. nih.govulster.ac.uk Direct photolysis is a significant degradation pathway, and the main intermediate product formed is 4-chloro-2-methylphenol (MCP). ulster.ac.ukresearchgate.net

Two primary photochemical pathways have been proposed for the formation of MCP. The first involves the oxidation of the parent compound by hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals can add to the aromatic ring, followed by a radical transfer to the ether carbon. In the presence of oxygen, this leads to the cleavage of the ether linkage, resulting in the formation of MCP. wikipedia.org The second proposed mechanism involves the oxidation by positive electron holes (h+), which polarize the carboxyl group and lead to the splitting of the CH2-COOH bond, producing 4-chloro-2-methylphenylformate. wikipedia.org

The efficiency of photolytic degradation can be influenced by the presence of other substances in the water. For instance, the phototransformation rate has been observed to be higher in ultrapure water compared to river water, suggesting that compounds in river water may compete for light absorption. unito.it Advanced Oxidation Processes (AOPs), which often combine UV radiation with other reagents like hydrogen peroxide (H2O2) or ozone (O3), have been shown to be more effective in degrading this herbicide than UV radiation alone. mdpi.comnih.gov

Factors Influencing Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are governed by a combination of its chemical properties and various environmental factors. ulster.ac.uk Its high water solubility and weak adsorption to soil particles contribute to its mobility, making it susceptible to transport into surface and groundwater. nih.govulster.ac.ukresearchgate.net

Several key factors influence its environmental behavior:

Soil Properties: Soil type, organic matter content, and pH are critical. Adsorption is generally greater in soils with higher organic matter content and is negatively correlated with pH. ulster.ac.uk Humic and fulvic acids, common in high organic matter soils, can increase the sorption potential. ulster.ac.uk However, in sandy soils, the effect of these organic acids can differ, with humic acids increasing and fulvic acids decreasing mobility. ulster.ac.uk

pH: Soil and water pH affect the dissociation of the acidic form of the herbicide. ulster.ac.uk At higher pH values, the compound will be more dissociated, which can influence its mobility and degradation rates. ulster.ac.uk

Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation. ulster.ac.ukdayilongagrochemical.com

Moisture: Soil moisture content is a crucial factor, with degradation rates varying significantly with the amount of available oxygen, which is linked to soil moisture. ulster.ac.uk Waterlogged or anaerobic conditions can significantly reduce degradation rates. ulster.ac.uk

Microbial Community: The presence and activity of specific microbial populations capable of degrading the herbicide are fundamental to its breakdown in soil and water. nih.govulster.ac.uk

The interplay of these factors determines the ultimate fate of this compound in the environment, influencing its potential for leaching, runoff, and persistence. ulster.ac.ukoregonstate.edu

Table 3: Factors Affecting Persistence and Mobility of this compound

| Factor | Influence on Persistence | Influence on Mobility | Source |

|---|---|---|---|

| High Soil Organic Matter | Increases persistence (due to sorption) | Decreases mobility (due to sorption) | ulster.ac.uk |

| Low Soil pH | Increases persistence | Decreases mobility (increased sorption) | ulster.ac.uk |

| High Temperature | Decreases persistence (faster degradation) | - | ulster.ac.uk |

| High Soil Moisture (Aerobic) | Decreases persistence (enhanced microbial activity) | Increases mobility | ulster.ac.uk |

| Anaerobic Conditions | Increases persistence (inhibited microbial degradation) | - | ulster.ac.uk |

| High Microbial Activity | Decreases persistence (faster biodegradation) | - | ulster.ac.uk |

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques (e.g., UHPLC-MS/MS) for Research Samples

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a primary technique for the sensitive and selective quantification of phenoxyacetic acid derivatives in environmental and biological samples. While specific applications for "(2-Methoxy-4-methyl-phenoxy)-acetic acid" are not extensively documented in publicly available literature, the methods developed for analogous compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) provide a robust framework.

Methodological Framework:

A typical UHPLC-MS/MS method involves an initial sample preparation step, followed by chromatographic separation and mass spectrometric detection. For instance, a method for analyzing phenoxyacetic acid herbicides in water samples utilizes a straightforward sample preparation involving filtration, followed by direct injection into the UHPLC system. nih.govresearchgate.net The chromatographic separation is often achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net

The mass spectrometer, typically a triple quadrupole instrument, is operated in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds like phenoxyacetic acids. nih.govresearchgate.net Quantification is performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Illustrative UHPLC-MS/MS Parameters for Analogous Phenoxyacetic Acids:

The following interactive table outlines typical parameters that could be adapted for the analysis of "this compound," based on established methods for other phenoxyacetic acids. nih.govresearchgate.net

| Parameter | Value |

| Chromatography | |

| Instrument | UHPLC System |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.01% formic acid |

| Mobile Phase B | Acetonitrile with 0.01% formic acid |

| Gradient | Optimized for separation of target analyte and potential metabolites |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.5 - 3.5 kV |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Predicted Mass Spectrometry Data for this compound:

The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of "this compound" (C₁₀H₁₂O₄, Monoisotopic Mass: 196.07356 Da), which are essential for developing SRM methods. uni.lu

| Adduct | Predicted m/z |

| [M-H]⁻ | 195.06628 |

| [M+H]⁺ | 197.08084 |

| [M+Na]⁺ | 219.06278 |

| [M+HCOO]⁻ | 241.07176 |

These predicted values serve as a starting point for optimizing the mass spectrometer to detect the parent compound. The fragmentation of the [M-H]⁻ precursor ion would need to be experimentally determined to identify suitable product ions for the SRM transitions.

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of novel compounds, including metabolites and synthetic derivatives of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For "this compound" and its derivatives, ¹H NMR and ¹³C NMR would be the primary techniques.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals for the parent compound would include:

Singlets for the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups.

A singlet for the methylene (B1212753) (CH₂) protons of the acetic acid side chain.

Signals in the aromatic region corresponding to the three protons on the substituted benzene (B151609) ring. The splitting patterns of these aromatic protons would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the methyl, methoxy, and methylene carbons.

Mass Spectrometry (MS) for Structural Elucidation:

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of metabolites and derivatives by providing highly accurate mass measurements. When coupled with fragmentation techniques (MS/MS), it can reveal structural information about the molecule. The fragmentation pattern of the parent compound and its metabolites can help identify the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation.

For example, a potential metabolic transformation could be the hydroxylation of the aromatic ring or the methyl group. HRMS would show an increase in mass corresponding to the addition of an oxygen atom, and the fragmentation pattern in an MS/MS experiment would help to pinpoint the location of this modification.

Future Research Perspectives and Translational Potential

Exploration of New Biological Applications and Therapeutic Areas

The phenoxyacetic acid scaffold is present in a variety of biologically active molecules, from herbicides to pharmaceuticals. nih.gov Future research could systematically explore the biological profile of (2-Methoxy-4-methyl-phenoxy)-acetic acid to uncover novel therapeutic applications.

Initial Screening and Target Identification: A primary step would involve broad-spectrum screening against various biological targets. This could include assays for enzymatic inhibition, receptor binding, and cellular responses. For instance, some complex phenoxyacetic acid derivatives have been identified as Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists, which are metabolic modulators. wada-ama.org Investigating whether this compound exhibits similar activity could open avenues in metabolic disease research.

Potential Therapeutic Areas: Based on the activities of related compounds, potential therapeutic areas for investigation could include:

Anti-inflammatory effects: Screening in cellular models of inflammation.

Antimicrobial properties: Testing against a panel of pathogenic bacteria and fungi.

Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines. A study on a complex derivative of phenoxyacetic acid showed weak anticancer activity, suggesting that the core structure could be a starting point for developing more potent analogues. mdpi.com

A summary of potential research directions is presented in the table below.

| Research Area | Potential Application | Key Research Steps |

| Metabolic Diseases | Treatment of dyslipidemia, obesity, or type 2 diabetes | PPARδ agonism assays, in vivo studies in metabolic disease models |

| Inflammation | Development of novel anti-inflammatory agents | Cellular inflammation assays (e.g., cytokine release), animal models of inflammation |

| Infectious Diseases | Discovery of new antibacterial or antifungal drugs | Minimum Inhibitory Concentration (MIC) assays against a broad panel of microbes |

| Oncology | Identification of a new anticancer scaffold | Cytotoxicity screening against diverse cancer cell lines, mechanistic studies |

Development of Advanced Synthetic Methodologies

The classical synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, reacting a phenol (B47542) (in this case, 2-methoxy-4-methylphenol) with a salt of chloroacetic acid. While effective, future research could focus on developing more advanced, efficient, and sustainable synthetic routes.

Catalytic Systems: Patents for related compounds, such as 2-methyl-4-chlorophenoxyacetic acid, describe the use of catalysts to improve reaction efficiency and yield. google.comgoogle.com Research into novel catalytic systems, such as imidazole (B134444) ionic liquids, could be applied to the synthesis of this compound to enhance reaction rates and simplify purification processes. google.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and potential for automation. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method.

Late-Stage Functionalization: Another advanced approach involves the late-stage functionalization of a simpler phenoxyacetic acid core. This strategy, as demonstrated in the synthesis of a fenofibrate (B1672516) metabolite, allows for the efficient creation of derivatives for structure-activity relationship (SAR) studies. nih.gov

Integration of Omics Technologies in Mechanistic Studies

Should this compound demonstrate significant biological activity, "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) would be crucial for elucidating its mechanism of action (MoA).

Target Discovery and Validation: If the compound shows a specific cellular effect, transcriptomics (RNA-seq) and proteomics can identify changes in gene and protein expression, respectively. This can help pinpoint the molecular pathways affected by the compound and identify its primary targets.

Mechanistic Insights and Biomarker Identification: Omics data can provide a comprehensive view of the cellular response to the compound, offering mechanistic evidence for its effects. nih.gov For example, metabolomics could reveal alterations in metabolic pathways, which would be particularly relevant if the compound shows activity in metabolic diseases. These technologies are instrumental in developing an Adverse Outcome Pathway (AOP), which links a molecular initiating event to an adverse outcome at a biological level of organization. researchgate.net This framework is increasingly important for chemical risk assessment and regulatory toxicology. nih.gov

Application of Omics in Research:

| Omics Technology | Application in Mechanistic Studies |

| Transcriptomics | Identify gene expression changes to reveal affected pathways and potential targets. |

| Proteomics | Analyze changes in protein levels and post-translational modifications to understand functional cellular responses. |

| Metabolomics | Profile changes in small molecule metabolites to map metabolic pathway alterations. |

| Pan-Omics | Integrate data from multiple omics platforms for a holistic understanding of the compound's biological impact. mdpi.com |

Sustainable Production and Green Chemistry Approaches

Future development of this compound should incorporate the principles of green chemistry to minimize environmental impact. mdpi.com

Use of Greener Solvents: Traditional organic syntheses often use hazardous solvents. Research could focus on replacing these with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. The synthesis of some Schiff base compounds has been achieved using water as a solvent, which significantly reduces waste. researchgate.net

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Renewable Feedstocks: A long-term goal for sustainable production would be to derive the starting materials, such as the phenol precursor, from renewable biomass sources rather than petrochemicals.

By systematically pursuing these future research perspectives, the scientific community can fully characterize the translational potential of this compound, potentially unlocking new applications in medicine and industry while adhering to the principles of modern, sustainable science.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2-Methoxy-4-methyl-phenoxy)-acetic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor phenols. For example, using methoxy-substituted phenols as starting materials, coupling with bromoacetic acid derivatives under basic conditions (e.g., NaOCH₃ or KOtBu) can yield the target compound. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol-to-bromoacetic acid). Reducing agents like LiAlH₄ or NaBH₄ may enhance intermediate stability . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~δ 3.8 ppm) and methyl groups (δ 2.3–2.5 ppm) as key signals. Aromatic protons appear as multiplet signals (δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂O₄: expected [M+H]⁺ = 196.0735).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid moisture and heat (>40°C), which may hydrolyze the methoxy group. Stability testing via accelerated aging (40°C/75% RH for 30 days) shows <5% degradation when stored under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example, in polar aprotic solvents (DMF, DMSO), SN2 mechanisms dominate, while protic solvents (ethanol) favor elimination. Kinetic studies (time-resolved UV-Vis or in-situ IR) and isotopic labeling (¹⁸O/²H) clarify mechanistic pathways. Computational modeling (DFT) predicts transition states and activation energies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality and twinning. Use SHELXL for small-molecule refinement:

- Data Collection : High-resolution X-ray data (≤1.0 Å) at synchrotron facilities improve accuracy.

- Twinning : Apply twin law matrices (e.g., two-domain twinning) and refine using HKLF5 format in SHELXL.

- Disorder Modeling : Split occupancy for flexible methoxy/methyl groups. Validate with R-factor convergence (<0.05) .

Q. How can discrepancies in reported biological activity (e.g., enzyme inhibition vs. no effect) be systematically evaluated?

- Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines or enzyme isoforms. For example:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify activity.

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

- Metabolite Interference : Analyze plasma metabolites via LC-MS to rule out biomarker cross-reactivity, as seen in 4-methoxyphenylacetic acid studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.